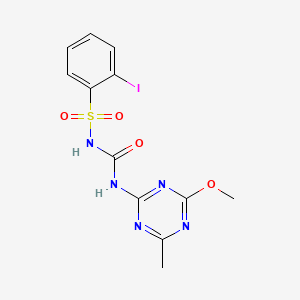

Iofensulfuron

CAS No.: 1144097-22-2

Cat. No.: VC1946338

Molecular Formula: C12H12IN5O4S

Molecular Weight: 449.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1144097-22-2 |

|---|---|

| Molecular Formula | C12H12IN5O4S |

| Molecular Weight | 449.23 g/mol |

| IUPAC Name | 1-(2-iodophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea |

| Standard InChI | InChI=1S/C12H12IN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19) |

| Standard InChI Key | VQHHIQJPQOLZGF-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2I |

| Canonical SMILES | CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2I |

Introduction

Chemical Structure and Properties

Iofensulfuron is chemically defined as an N-sulfonylurea compound, specifically N-carbamoyl-2-iodobenzenesulfonamide bearing a 4-methoxy-6-methyl-1,3,5-triazin-2-yl substituent at position N3 . This molecular arrangement contributes to its herbicidal activity through specific biochemical pathways. The compound's precise chemical identification and structural characteristics are essential for understanding its functional properties.

Physical and Chemical Characteristics

Iofensulfuron possesses distinct chemical properties that define its behavior in agricultural applications and environmental systems. The compound has the molecular formula C₁₂H₁₂IN₅O₄S with a molecular weight of 449.224 g/mol . It is classified as an achiral molecule with no defined stereocenters or E/Z centers, and it maintains a neutral charge under standard conditions .

Table 1: Key Chemical Properties of Iofensulfuron

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂IN₅O₄S |

| Molecular Weight | 449.224 g/mol |

| Stereochemistry | Achiral |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Optical Activity | None |

| Chemical Class | N-sulfonylurea herbicide |

| CAS Number | 1144097-22-2 |

Structurally, iofensulfuron contains several functional groups that contribute to its herbicidal properties, including the sulfonamide group, the iodo-substituted benzene ring, and the triazine moiety with methoxy and methyl substituents . These structural elements are crucial for its binding to target sites within plant biochemical systems.

Environmental Fate and Ecotoxicology

The environmental behavior and ecological impacts of iofensulfuron are critical considerations for its safe use in agricultural settings. Research has focused on evaluating its effects on both target and non-target organisms to assess potential ecological risks.

Aquatic Ecotoxicology

Research on the aquatic macrophyte Myriophyllum spicatum has provided valuable insights into the toxicokinetics and toxicodynamics of iofensulfuron in aquatic environments . Studies have successfully developed models that integrate toxicokinetic processes with growth dynamics to predict the impacts of short-term iofensulfuron exposure on this aquatic plant species . This approach represents an advancement in understanding time-variable chemical exposures, which more accurately reflect real-world conditions compared to static concentration tests.

The research demonstrated that effects of short-term iofensulfuron exposure on Myriophyllum spicatum could be successfully predicted using effect data derived from standard 14-day toxicity tests with static concentrations . This finding suggests that existing toxicity data may be adaptable for modeling more complex exposure scenarios, potentially reducing the need for additional specialized testing.

Toxicokinetics and Toxicodynamics

Understanding the absorption, distribution, metabolism, and elimination (ADME) processes of iofensulfuron is essential for comprehensive risk assessment. Research in this area has focused on developing mathematical models that can predict effects under various exposure scenarios.

Modeling Approaches

Innovative research has integrated toxicodynamic processes into existing models that incorporate toxicokinetics and growth dynamics of aquatic plants, specifically Myriophyllum spicatum . This approach allows for the prediction of plant responses to time-variable exposure patterns, which are more representative of field conditions than standard static concentration tests.

The developed models successfully predicted the impacts of two different short-term exposure patterns of iofensulfuron using effect data from standard 14-day toxicity tests . This indicates that the models effectively captured the relationship between internal concentrations, toxic effects, and recovery processes in the test organism. Such modeling approaches represent a significant advancement in risk assessment methodologies, potentially reducing the need for extensive testing while improving the environmental relevance of assessments.

Risk Assessment and Regulatory Considerations

The integration of iofensulfuron studies into regulatory frameworks involves comparative assessments between laboratory and field studies to establish appropriate safety margins and application guidelines.

Higher-Tier Testing Methods

Future Research Directions

Current knowledge gaps and emerging research questions about iofensulfuron suggest several priority areas for future investigation.

Environmental Fate Investigation

Further research is needed to fully characterize the environmental fate of iofensulfuron, including its persistence in soil, potential for groundwater leaching, and degradation pathways under various environmental conditions. These factors are crucial for comprehensive risk assessment and development of appropriate mitigation measures.

Resistance Management

As with many herbicides, the potential development of resistance in target weed species represents a significant concern for the long-term utility of iofensulfuron. Research into resistance mechanisms, cross-resistance patterns, and effective resistance management strategies would contribute significantly to sustainable use practices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume